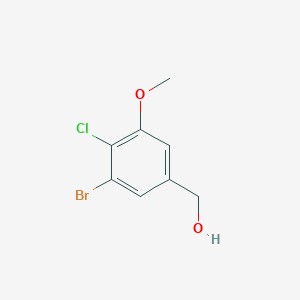
(3-Bromo-4-chloro-5-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: is an organic compound characterized by a bromine, chlorine, and methoxy group attached to a phenyl ring, with a methanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Bromination and Chlorination: Starting with a phenol derivative, the compound can be sequentially brominated and chlorinated using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Methylation: The phenol derivative can be methylated using methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 in the presence of a base.
Reduction: The corresponding ketone or aldehyde can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the controlled addition of bromine, chlorine, and methoxy groups to a phenol derivative. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles, such as iodide (I-) or hydroxide (OH-).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) with a catalyst.
Substitution: I2, NaOH, and heat.
Major Products Formed:
Oxidation: (3-Bromo-4-chloro-5-methoxyphenyl)carboxylic acid.
Reduction: (3-Bromo-4-chloro-5-methoxyphenyl)amine or (3-Bromo-4-chloro-5-methoxyphenyl)alcohol.
Substitution: (3-Iodo-4-chloro-5-methoxyphenyl)methanol or (3-Hydroxy-4-chloro-5-methoxyphenyl)methanol.
Scientific Research Applications
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a decrease in specific biochemical reactions.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Antioxidant Activity: The compound may act as an antioxidant, neutralizing free radicals and preventing oxidative stress.
Comparison with Similar Compounds
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: is compared with similar compounds, highlighting its uniqueness:
(3-Bromo-4-methoxyphenyl)methanol: Similar structure but lacks the chlorine atom.
(3-Chloro-4-methoxyphenyl)methanol: Similar structure but lacks the bromine atom.
(3-Bromo-4-chlorophenyl)methanol: Similar structure but lacks the methoxy group.
This compound unique in its reactivity and utility.
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
(3-bromo-4-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3 |
InChI Key |
XZHVZDLPVLSUPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


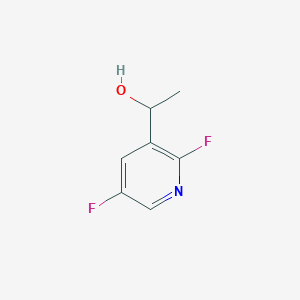
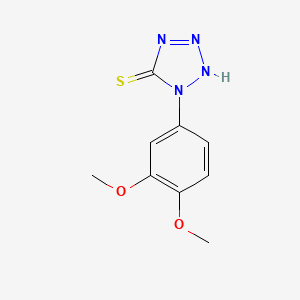
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
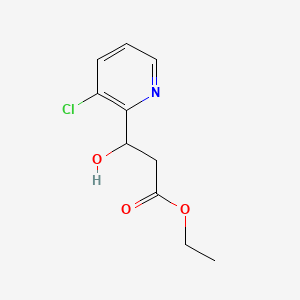
![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)

![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
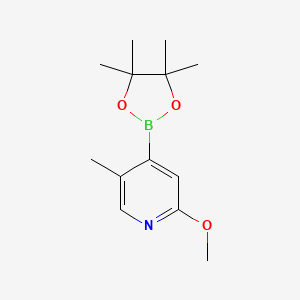
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)

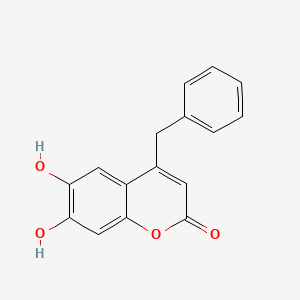

![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
